molecular formula C7H7N3O B128779 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 148214-62-4

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B128779
M. Wt: 149.15 g/mol
InChI Key: WHKREDGGELKXFP-UHFFFAOYSA-N
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Description

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that is part of a broader class of pyrrolopyrimidines. These compounds are of significant interest due to their potential biological activities and their structural similarity to nucleotide bases found in DNA and RNA . The compound has been explored for its potential use in various biomedical applications, and as an intermediate in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved through various methods. One approach involves the base-catalyzed condensation of dimethoxypropionitrile with aldehydes, followed by hydrolysis and catalytic reduction to afford enamines, which cyclize to form aminopyrroles. These aminopyrroles can then undergo guanylation and further transformations to yield the pyrrolopyrimidine ring system . Another method includes the N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate, followed by saponification to produce the corresponding propanoic acid derivative . Additionally, 2-methoxy-5-pyrimidylboronic acid derivatives have been synthesized through lithium-halogen exchange reactions, which are useful intermediates for Suzuki cross-coupling reactions to create heteroarylpyrimidines .

Molecular Structure Analysis

The molecular structure of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine and its derivatives is characterized by the presence of a pyrrolopyrimidine core, which can be substituted at various positions to modulate the compound's physical, chemical, and biological properties. X-ray crystallography has been used to determine the structure of related compounds, providing insights into their conformation and the orientation of substituents .

Chemical Reactions Analysis

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including N-alkylation, Suzuki cross-coupling, and guanylation, to introduce different functional groups and create a diverse array of derivatives . These reactions are often regioselective and can be optimized to achieve high yields and selectivity for the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives, such as lipophilicity, can be calculated and correlated with biological activity. For instance, the logP values of a series of N(9)-functionalized purines and purine isosteres, which include pyrrolopyrimidine derivatives, have been calculated to understand their potential for cell penetration . The synthesis of these compounds often aims to improve selectivity and potency against biological targets, such as dihydrofolate reductases, by modifying their lipophilicity and other physicochemical properties .

Scientific Research Applications

  • Chemical Transformations : Research by Rosemeyer et al. (1985) discusses the spontaneous opening of the pyrimidine ring in Pyrrolo[2,3‐d]pyrimidines after intramolecular acylation, highlighting the compound's reactivity and potential applications in synthetic chemistry Rosemeyer et al., 1985.

  • Antiviral Research : A study by Thiyagarajan et al. (2016) explores the synthesis of 4-Methoxy-7H-Pyrrolo[2,3-d] Pyrimidine Carbocyclic Nucleosides and their anti-HCV activities, demonstrating the compound's relevance in developing antiviral agents Thiyagarajan et al., 2016.

  • Anti-Inflammatory Properties : Mohamed et al. (2013) evaluated the anti-inflammatory activity of some Pyrrolo[2,3-d]pyrimidine derivatives, suggesting potential pharmaceutical applications Mohamed et al., 2013.

  • Nucleoside Analogue Synthesis : Seela et al. (1988) described the phase-transfer glycosylation of Pyrrolo[2,3-d]pyrimidines for the synthesis of 2-deoxy-β-D-ribofuranosides, which are related to nucleoside analogues used in medicinal chemistry Seela et al., 1988.

  • Organic Chemistry Applications : Research by Kim and Santilli (1969) on 5-hydroxypyrrolo[2,3-d]pyrimidines derived from 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine showcases its versatility in organic synthesis Kim & Santilli, 1969.

  • Cytostatic and Antiviral Profiling : Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides from pyrrolo[2,3-d]pyrimidines, showing significant cytostatic and some antiviral activities, indicating potential in cancer treatment Tichy et al., 2017.

  • Regiospecific Alkylation : Rosemeyer (2009) reported on the regioselective alkylation of pyrrolo[2,3- d]pyrimidines, which is crucial for creating specific molecular structures in drug development Rosemeyer, 2009.

  • Antitumor Properties : Mieczkowski et al. (2015) synthesized novel Cytarabine analogues with a pyrrolo[2,3-d]pyrimidin-2(7H)-one base to investigate their antitumor properties Mieczkowski et al., 2015.

Future Directions

The future research directions for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine could involve further exploration of its potential therapeutic applications. For instance, it could be studied for its potential as an inhibitor for certain types of cancer . Additionally, new methods of synthesis could be developed to improve its yield and purity .

properties

IUPAC Name

2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-9-4-5-2-3-8-6(5)10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKREDGGELKXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435565
Record name 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

148214-62-4
Record name 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

MnO2 (1.720 g, 20 mmol) was added to 2-methoxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine in 20 mL of anhydrous CH2Cl2 at room temperature. The mixture was stirred for 8 h, diluted with anhydrous ether (50 mL), and filtered through a pad of Celite. The filtrate was concentrated in vacuo, and the residue was purified on a silica gel column eluting with MeOH/CH2Cl2 (1:9) to give 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (0.149 g, 90%).
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Synthesis routes and methods II

Procedure details

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (3) or 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (4) is prepared by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) or 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (2), respectively, with sodium hydroxide in methanol as described by Girgis, N. et. al., J. Heterocyclic. Chem. 1989, 26:317-325.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NGM Davies, H Browne, B Davis, MJ Drysdale… - Bioorganic & medicinal …, 2012 - Elsevier
Inhibitors of the Hsp90 molecular chaperone are showing promise as anti-cancer agents. Here we describe a series of 4-aryl-5-cyanopyrrolo[2,3-d]pyrimidine ATP competitive Hsp90 …
Number of citations: 47 www.sciencedirect.com
F Seela, Y Chen, U Bindig… - Helvetica chimica …, 1994 - Wiley Online Library
Various 2‐substituted purine and pyrrolo[2,3‐d]pyrimidine 2′‐deoxyribonucleosides with methylthio (13a), chloro (13b), methoxy (9b), and oxo (2, 3) substituents at C(2) are prepared. …
Number of citations: 35 onlinelibrary.wiley.com
F Seela, S Menkhoff, S Behrendt - Journal of the Chemical Society …, 1986 - pubs.rsc.org
2′-Deoxy-2-methoxytubercidin (6a) which was prepared from the nucleobase (1a) with the halogenose (2)via phase-transfer glycosylation isomerizes rapidly under acidic conditions. …
Number of citations: 32 pubs.rsc.org
F Seela, E Schweinberger, K Xu, VR Sirivolu… - Tetrahedron, 2007 - Elsevier
The synthesis of 1,N 6 -etheno-7-deaza-2′-deoxyadenosine (12b) which was prepared from 7-deaza-2′-deoxyadenosine (5a) with chloroacetaldehyde is described. Also the …
Number of citations: 39 www.sciencedirect.com
F Seela, Y Chen, M Sauer - Nucleosides & nucleotides, 1998 - Taylor & Francis
The syntheses of 2′,3′-didehydro-2′,3′-dideoxyisoinosine (d4isoI, 4) as well as 7-deaza-2′,3′-didehydro-2′,3′-dideoxyisoinosine (d4c 7 isoI, 5) are described. Compounds 4 …
Number of citations: 7 www.tandfonline.com

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